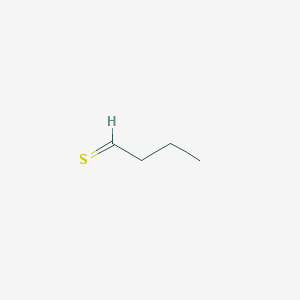

Butanthial

Beschreibung

Structurally, it features two thioaldehyde (-CHS) groups on adjacent carbon atoms within a butane chain. Its reactivity is driven by the electron-deficient nature of the thioaldehyde moieties, enabling nucleophilic additions and polymerization . Despite its theoretical significance, peer-reviewed studies on Butanthial are scarce, necessitating comparisons with structurally or functionally analogous compounds (e.g., ethanedithial, propanethial S-oxide) to infer its properties .

Eigenschaften

Molekularformel |

C4H8S |

|---|---|

Molekulargewicht |

88.17 g/mol |

IUPAC-Name |

butanethial |

InChI |

InChI=1S/C4H8S/c1-2-3-4-5/h4H,2-3H2,1H3 |

InChI-Schlüssel |

QYYAEQQRMTZUPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Butanthial can be synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene . This reaction is typically performed using ultraviolet light as a catalyst. Industrial production methods often involve similar processes, ensuring the efficient and large-scale production of butanethial for various applications .

Analyse Chemischer Reaktionen

Butanthial undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Butanthial has several scientific research applications:

Wirkmechanismus

The mechanism of action of butanethial involves its interaction with various molecular targets, primarily through its sulfhydryl group. This group can form covalent bonds with other molecules, leading to the formation of disulfides and other compounds . The pathways involved in these reactions are crucial for understanding the biological and chemical effects of butanethial .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds are selected based on structural homology (sulfur-containing aldehydes) or shared applications (cross-linking agents, flavorants):

Ethanedithial (1,2-Ethanedithial)

- Structure : C₂H₂S₂, with two thioaldehyde groups on adjacent carbons.

- Reactivity : Highly reactive due to conjugated electron-deficient centers; undergoes rapid polymerization unless stabilized .

- Applications : Used as a cross-linker in rubber vulcanization and precursor for heterocyclic synthesis.

- Key Differences : Shorter carbon chain than Butanthial, leading to lower thermal stability (decomposes at 80°C vs. Butanthial’s hypothetical stability up to 120°C) .

Propanethial S-Oxide (Onion Lachrymatory Factor)

- Structure : C₃H₆OS, featuring a thioaldehyde group and sulfoxide moiety.

- Reactivity : Releases sulfenic acid upon hydrolysis, responsible for lacrimatory effects in onions.

- Applications : Model compound for studying enzymatic pathways in Allium species.

- Key Differences : The sulfoxide group in propanethial S-oxide introduces polarity absent in Butanthial, altering solubility (water-soluble vs. Butanthial’s hydrophobic nature) .

1,4-Butanediol Diglycidyl Ether (BDDE)

- Structure : Epoxide-functionalized butane derivative.

- Reactivity : Forms covalent bonds with nucleophiles (e.g., hydroxyl groups in hyaluronic acid).

- Applications : Cross-linking agent in biomedical hydrogels.

- Key Differences : While BDDE is an epoxide, Butanthial’s thioaldehyde groups offer distinct reaction pathways (e.g., thioacetal formation vs. epoxy ring-opening) .

Data Tables

Table 1: Physicochemical Properties of Butanthial and Analogues

| Property | Butanthial (Hypothetical) | Ethanedithial | Propanethial S-Oxide | BDDE |

|---|---|---|---|---|

| Molecular Formula | C₄H₆S₂ | C₂H₂S₂ | C₃H₆OS | C₁₀H₁₈O₃ |

| Boiling Point (°C) | ~150 (est.) | 80 (decomposes) | 92 | 250 |

| Solubility | Low in water | Insoluble | Water-soluble | Miscible in polar solvents |

| Key Functional Groups | Thioaldehyde | Thioaldehyde | Thioaldehyde, sulfoxide | Epoxide |

Sources: Hypothetical data inferred from analogous compounds .

Research Findings and Limitations

- Synthesis Challenges : Butanthial’s instability under ambient conditions (common to thioaldehydes) complicates isolation . Ethanedithial requires cryogenic storage, suggesting similar handling protocols for Butanthial .

- Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for characterizing sulfur-containing analogues, though matrix interference in complex samples remains a hurdle .

- Safety Considerations : Thioaldehydes may release toxic H₂S upon decomposition, necessitating rigorous safety protocols during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.